Sodium nitroprusside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hemodynamic Research

- Vasodilation Studies: Sodium nitroprusside anhydrous is a potent vasodilator, meaning it relaxes blood vessels. Researchers use it to investigate mechanisms of vasodilation and its impact on blood pressure regulation. Studies explore how it interacts with smooth muscle cells in blood vessel walls, leading to relaxation and increased blood flow )

Cellular Signaling Research

- Nitric Oxide (NO) Donor: Sodium nitroprusside anhydrous breaks down to release nitric oxide (NO), a signaling molecule in various cellular processes. Researchers use it to study NO's role in cell function, communication, and regulation. This helps understand its involvement in physiological and pathological events at the cellular level Source: British Journal of Pharmacology paper on "Sodium Nitroprusside as a Source of Nitric Oxide":

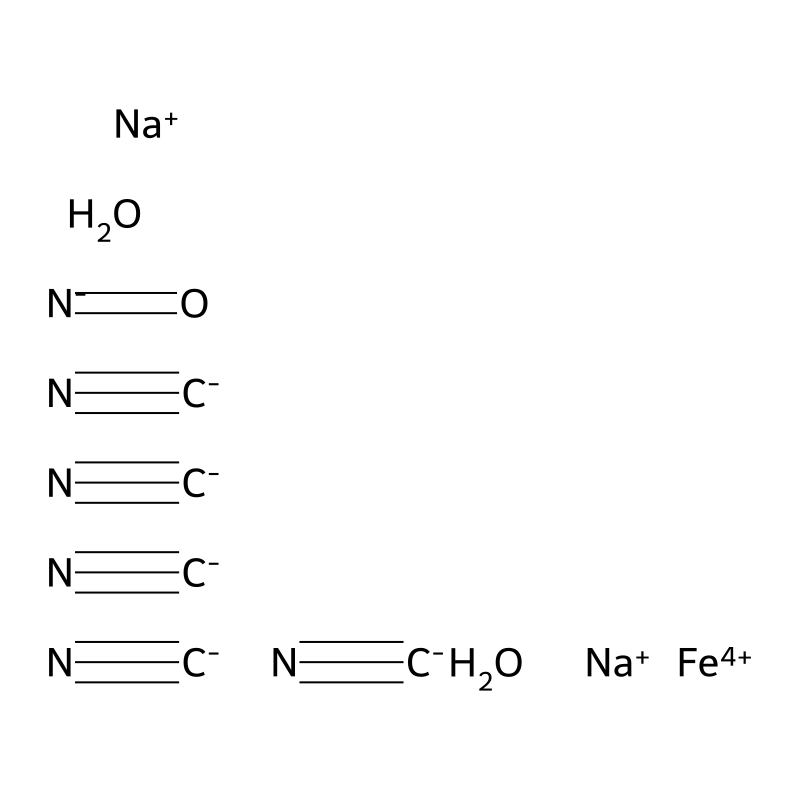

Sodium nitroprusside is a chemical compound with the formula . It is a water-soluble salt that consists of ferrous iron complexed with five cyanide ions and one nitric oxide molecule. First discovered in 1849 by chemist William Playfair, sodium nitroprusside gained significant medical importance after its approval by the Food and Drug Administration in 1974 for treating severe hypertension. Its mechanism of action involves the release of nitric oxide, which serves as a potent vasodilator, leading to rapid reductions in blood pressure and increased cardiac output .

In the body, sodium nitroprusside readily releases nitric oxide (NO), a potent vasodilator. NO activates an enzyme called guanylate cyclase, leading to increased production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, relaxes smooth muscle cells in blood vessel walls, causing vasodilation and lowering blood pressure [].

Sodium nitroprusside, both anhydrous and dihydrate forms, pose significant safety hazards:

- Toxicity: High doses can cause cyanide poisoning due to the breakdown of the CN ligands [].

- Light sensitivity: Decomposes in light, releasing toxic byproducts [].

- Hypotension: Excessive vasodilation can lead to dangerously low blood pressure [].

Due to these hazards, sodium nitroprusside should only be handled and administered by trained medical professionals in a controlled clinical setting [].

- Hydrolysis: Sodium nitroprusside can hydrolyze in alkaline solutions to yield carbon dioxide and other products .

- Decomposition: Upon heating, it decomposes to release cyanogen and nitrogen oxides, leaving behind a residue of ferrocyanide-type compounds .

- Reaction with Hemoglobin: In biological systems, sodium nitroprusside reacts with hemoglobin to produce cyanmethemoglobin and release nitric oxide .

- Oxidation: It can be oxidized by potassium permanganate to form ferric cyanides and nitrates .

Sodium nitroprusside acts primarily as a vasodilator by releasing nitric oxide. This process involves several steps:

- Nitric Oxide Release: Sodium nitroprusside reacts with sulfhydryl groups on erythrocytes and proteins to produce nitric oxide.

- Activation of Guanylate Cyclase: The released nitric oxide activates guanylate cyclase in vascular smooth muscle, increasing levels of cyclic guanosine monophosphate (cGMP).

- Vasodilation: The increase in cGMP leads to relaxation of vascular smooth muscle, resulting in peripheral vasodilation and decreased systemic vascular resistance .

The onset of action is rapid, typically within two minutes, with effects lasting approximately ten minutes. This makes sodium nitroprusside particularly useful in acute medical situations requiring immediate blood pressure control .

The synthesis of sodium nitroprusside involves several methods:

- Reaction of Potassium Ferrocyanide with Nitric Acid: This traditional method involves treating potassium ferrocyanide with nitric acid to produce sodium nitroprusside .

- Oxidation of Ferrocyanides: Another approach includes passing nitrogen oxides through a solution of sodium ferrocyanide, leading to the formation of sodium nitroprusside .

- Alternative Reactions: Other methods involve the interaction between potassium ferricyanide and calcium hypochlorite under specific conditions .

Sodium nitroprusside has several clinical applications:

- Hypertensive Crises: It is commonly used for rapid blood pressure reduction in emergencies.

- Heart Failure Management: It helps alleviate symptoms associated with heart failure by reducing preload and afterload on the heart.

- Cardiac Surgery: It is utilized during surgical procedures to manage blood pressure effectively.

- Pediatric Surgery: Its fast action is beneficial in pediatric settings where quick intervention is necessary .

Sodium nitroprusside interacts with various biological compounds:

- Hemoglobin: It forms cyanmethemoglobin upon interaction, which can sequester cyanide ions produced during its metabolism .

- Thiosulfate: Co-administration with thiosulfate can mitigate cyanide toxicity by facilitating its conversion to thiocyanate for renal excretion .

- Other Drugs: Studies have shown that sodium nitroprusside can react with some drugs to form potentially harmful nitrosamines, necessitating caution during concurrent administration .

Sodium nitroprusside shares similarities with several other compounds that also act as vasodilators or contain cyanide groups. Here are some notable comparisons:

| Compound | Formula | Key Features | Uniqueness |

|---|---|---|---|

| Nitroglycerin | C₃H₅N₃O₉ | Organic nitrate; releases nitric oxide; used for angina | Primarily used for chronic management |

| Amyl Nitrite | C₅H₁₁NO₂ | Alkyl nitrite; used for angina; rapid onset | Shorter duration; inhalation route |

| Sodium Cyanide | NaCN | Directly toxic; used industrially | Highly toxic; not used therapeutically |

| Hydralazine | C₈H₈N₄O₂ | Direct vasodilator; used for hypertension | Different mechanism; not a nitric oxide donor |

Sodium nitroprusside's unique property lies in its dual role as both a potent vasodilator and a source of nitric oxide, making it distinct among similar compounds. Its rapid onset and short duration of action further differentiate it from others such as nitroglycerin and hydralazine.

The nitroprusside ion [Fe(CN)₅NO]²⁻ constitutes the fundamental structural unit of sodium nitroprusside, exhibiting a distinctive distorted octahedral coordination geometry around the iron center [1] [2]. The iron atom coordinates to five cyanide ligands and one nitrosyl ligand, creating what is often described as a "pagoda-like" structure due to its characteristic geometric distortion [2] [3].

The coordination environment demonstrates significant asymmetry, with the iron-nitrogen (nitrosyl) bond distance measuring 1.63(2) Ångstroms, substantially shorter than the iron-carbon distances to the cyanide ligands, which average 1.90(2) Ångstroms [1] [2]. This marked difference reflects the exceptionally strong π-back bonding interaction between the iron center and the nitrosyl group, where electron density from the filled iron d-orbitals transfers to the low-energy π* orbital of the nitrosyl ligand [2].

The equatorial cyanide ligands arrange themselves in a square-planar configuration around the iron center, while the axial positions are occupied by one cyanide ligand and the nitrosyl group. The structural distortion manifests as a bending of the equatorial CN groups away from the nitrosyl ligand, resulting in Ceq-Fe-NNO angles greater than 90 degrees, while the axial arrangement maintains linearity with Cax-Fe-NNO angles approaching 180 degrees [1] [2].

Table 2: Bond Distances in the Nitroprusside Ion

| Bond Type | Distance (Å) | Notes | Reference |

|---|---|---|---|

| Fe-N (nitrosyl) | 1.63(2) | Very short, strong π-back bonding | Multiple studies |

| Fe-C (equatorial) | 1.90(2) | Typical Fe-C cyanide distance | X-ray crystallography |

| Fe-C (axial) | 1.91-1.93 | Slightly longer than equatorial | Structural analysis |

| C-N (equatorial) | 1.14-1.15 | Triple bond character | Bond length analysis |

| C-N (axial) | 1.15 | Triple bond character | Bond length analysis |

| N-O (nitrosyl) | 1.13-1.17 | Reduced from NO+ character | Vibrational analysis |

| Fe-N (equatorial avg) | 2.156 | When coordinated to transition metals | Fe nitroprusside study |

| Fe-C (average) | 1.90 | Literature average | Comprehensive review |

Crystal System Classification and Space Group Determination

Sodium nitroprusside dihydrate crystallizes in the orthorhombic crystal system, with the space group determined to be either Pnma or the equivalent D₂h symmetry designation (mmm) [4] [5]. The orthorhombic classification results from the three mutually perpendicular axes of different lengths, reflecting the asymmetric arrangement of the nitroprusside ions and associated water molecules within the crystal lattice [4].

The space group Pnma represents a centrosymmetric orthorhombic space group with primitive lattice centering [5]. This space group contains mirror planes that bisect the nitroprusside ions, placing both the manganese(II) ions and water molecules on these mirror planes in related structures [5]. The systematic absence conditions characteristic of this space group have been confirmed through X-ray diffraction analysis, with reflections present only when specific crystallographic conditions are satisfied [5].

Crystal structure determinations have revealed that the compound exhibits needle-like crystal habit along the c-axis, with the primary crystallographic forms being the {110} primary rhombic prism, the {010} brachy-pinakoid, and the {011} primary brachy-domal prism [4]. The space group symmetry imposes specific constraints on the atomic positions, requiring that all water molecules within the unit cell be crystallographically equivalent, as confirmed by infrared spectroscopic analysis [1] [6].

X-ray Diffraction Analysis of Orthorhombic Structure

X-ray diffraction studies have provided detailed structural information about the orthorhombic phase of sodium nitroprusside, revealing unit cell dimensions that vary slightly depending on the specific preparation conditions and degree of hydration [4] [7] [5]. The most commonly reported unit cell parameters for the dihydrate form include a = 11.8 Å, b = 15.52 Å, and c = 6.22 Å, with a unit cell volume of approximately 1139.4 ų and Z = 4 formula units per unit cell [4].

Table 1: Unit Cell Parameters for Sodium Nitroprusside Forms

| Form | Space Group | a (Å) | b (Å) | c (Å) | Volume (ų) | Z | Reference |

|---|---|---|---|---|---|---|---|

| Dihydrate (Orthorhombic) | Pnma | 14.069 | 7.538 | 10.543 | 1119.5 | 4 | Manganese analog |

| Dihydrate (Orthorhombic) | D2h (mmm) | 11.8 | 15.52 | 6.22 | 1139.4 | 4 | Cooke 1946 |

| General Orthorhombic | Pnma | 13.78 | 7.37 | 10.95 | 1112.8 | 4 | Anhydrous structure |

| Anhydrous (Orthorhombic) | Pnma | Variable | Variable | Variable | Reduced by ~2% | 4 | Dehydration study |

The three-dimensional structure emerges from the assembly of nitroprusside molecular blocks through iron atoms bonded at the nitrogen end of the cyanide ligands, creating an extended framework [8]. The nitrosyl groups remain unlinked at their oxygen atoms, contributing to the formation of interconnected cavities within the crystal structure [8]. These structural cavities play a crucial role in accommodating water molecules and allow for the reversible dehydration-rehydration processes characteristic of the compound [8].

Powder diffraction analysis using the Rietveld method has enabled precise determination of atomic positions and thermal parameters [7] [8]. The refinement process typically achieves agreement factors of Rwp = 8.46% and Rp = 6.54%, indicating good agreement between observed and calculated diffraction patterns [8]. The structural analysis reveals that the octahedral coordination environment around the assembling metal centers is completed by coordinated water molecules, which form strong hydrogen bond interactions with additional water molecules [8].

Comparative Analysis of Hydrated versus Anhydrous Forms

The transformation between hydrated and anhydrous forms of sodium nitroprusside represents a fascinating example of topotactic dehydration, where the fundamental framework structure is preserved while undergoing specific geometric modifications [9] [10] [8]. The dehydration process occurs gradually upon heating to temperatures between 60-100°C, resulting in complete loss of crystal water without disruption of the three-dimensional nitroprusside network [7] [10].

Table 4: Comparative Analysis of Hydrated vs Anhydrous Sodium Nitroprusside

| Property | Hydrated Form | Anhydrous Form | Change/Effect |

|---|---|---|---|

| Crystal system | Orthorhombic | Orthorhombic | Maintained |

| Space group | Pnma or D2h | Pnma | Maintained or slightly modified |

| Water molecules per formula unit | 2 | 0 | Complete loss |

| Volume change upon dehydration | Reference state | ~2% volume reduction | Cell contraction |

| Thermal stability | Stable to ~60-100°C | Stable to ~175°C | Increased stability |

| Coordination of Na+ | Octahedral with water | Modified coordination | Coordination sphere adjustment |

| Hydrogen bonding | Extensive network | Absent | Loss of H-bonding network |

| Structural integrity | Rigid framework | Preserved framework | Framework preservation |

| Dehydration temperature | N/A | 60-100°C | Reversible process |

The anhydrous form maintains the orthorhombic crystal system and Pnma space group, demonstrating the robust nature of the nitroprusside framework [7] [10]. The unit cell volume undergoes a contraction of approximately 2%, reflecting the collapse of hydrogen-bonded water networks and the adjustment of metal coordination spheres [10]. This volume reduction is significantly smaller than might be expected for complete water loss, indicating that the primary structural framework remains intact [10].

Temperature-dependent studies reveal that the anhydrous phase exhibits enhanced thermal stability, remaining stable up to approximately 175°C before decomposition begins with the loss of the nitrosyl ligand [7] [10]. The dehydration process is reversible, with the anhydrous compound readily rehydrating upon exposure to humid conditions, though the rehydration kinetics may differ from the original crystallization [7].

The coordination environment of the sodium ions undergoes modification during dehydration, transitioning from octahedral coordination that includes water molecules to a modified coordination sphere that relies more heavily on interactions with cyanide nitrogen atoms from neighboring nitroprusside units [9] [10]. This structural adaptation allows the framework to maintain its integrity while accommodating the loss of water molecules that previously stabilized the structure through hydrogen bonding networks [10].

Table 3: Coordination Geometry Parameters of Nitroprusside Ion

| Parameter | Value | Description |

|---|---|---|

| Fe coordination number | 6 | Six ligands around Fe center |

| Fe coordination geometry | Distorted octahedral | Pagoda-like distortion |

| Octahedral distortion | Significant | Due to strong Fe-NO interaction |

| Ceq-Fe-NNO angle | >90° | Bent away from NO group |

| Cax-Fe-NNO angle | 180° | Linear arrangement |

| Fe-N-O angle | 174-180° | Nearly linear but slightly bent |

| Molecular symmetry (ideal) | C4v | Four-fold rotational symmetry |

| Molecular symmetry (crystal) | Cs or C2v | Reduced symmetry in solid state |

| Point group in crystal | m or mm2 | Mirror plane symmetry |

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

General Manufacturing Information

Dates

[2]. Garg, U.C. and A. Hassid, Nitric oxide-generating vasodilators and 8-bromo-cyclic guanosine monophosphate inhibit mitogenesis and proliferation of cultured rat vascular smooth muscle cells. J Clin Invest, 1989. 83(5): p. 1774-7.

[3]. Namazi, H., Sodium nitroprusside as a nitric oxide donor in a rat intestinal ischemia reperfusion model: a novel molecular mechanism. Clinics (Sao Paulo), 2008. 63(3): p. 405.